

# RN486 BTK IC50 4.0 nM

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## Compound Focus: RN486

CAS No.: 1242156-23-5

Cat. No.: S547908

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## RN486 at a Glance

The table below summarizes the core characteristics of **RN486**:

Property	Description
CAS Number	1242156-23-5 [1] [2]
Molecular Formula	$C_{35}H_{35}FN_6O_3$ [1] [2] [3]
Molecular Weight	606.69 g/mol [1] [2] [3]
Primary Target	Bruton's Tyrosine Kinase (BTK) [1] [4] [3]
IC <sub>50</sub> (BTK Enzyme)	4.0 nM [1] [2] [4]
Mechanism	Reversible, competitive BTK inhibitor [4] [3]
Key Therapeutic Potential	Rheumatoid arthritis, systemic lupus erythematosus (SLE), overcoming multidrug resistance in cancer [5] [4] [3]

## Biological Activity & Functional Assays

**RN486** demonstrates potent activity in cellular and whole-blood assays. The following table outlines its key functional effects:

Assay System	Functional Effect	IC <sub>50</sub> Value
Mast Cells	Blocks FcεR-induced degranulation [1] [3]	2.9 nM [1] [3]
Monocytes	Inhibits FcγR-induced TNF-α production [1] [3]	7.0 nM [1] [3]
B Cells (Whole Blood)	Reduces BCR-induced CD69 expression [1] [3]	21.0 nM [1] [3]
Synovial Cell / Platelet Co-culture	Reduces convulxin-induced IL-6 and IL-8 production [2] [3]	Dose-dependent [2] [3]

## Efficacy in Preclinical Disease Models

**RN486** shows robust efficacy across various rodent models of autoimmune disease.

Disease Model	Species	Key Efficacy Findings
Collagen-Induced Arthritis (CIA)	Mouse	Produced robust anti-inflammatory and bone-protective effects [1] [2] [4]
Adjuvant-Induced Arthritis (AIA)	Rat	Inhibited joint/systemic inflammation, reduced paw swelling and blood inflammatory markers; effective alone or combined with methotrexate [1] [2] [4]
Systemic Lupus Erythematosus (SLE)	NZB x NZW mouse	Halted disease progression, reduced IgG anti-dsDNA antibodies, and inhibited B cell activation [2] [3]
Immune Hypersensitivity	Mouse	Effectively prevented both Type I and Type III hypersensitivity responses [4] [3]

## Detailed Experimental Protocols

For researchers looking to replicate or understand the foundational studies, here is a summary of key experimental methodologies.

## BTK Enzymatic Activity Assay

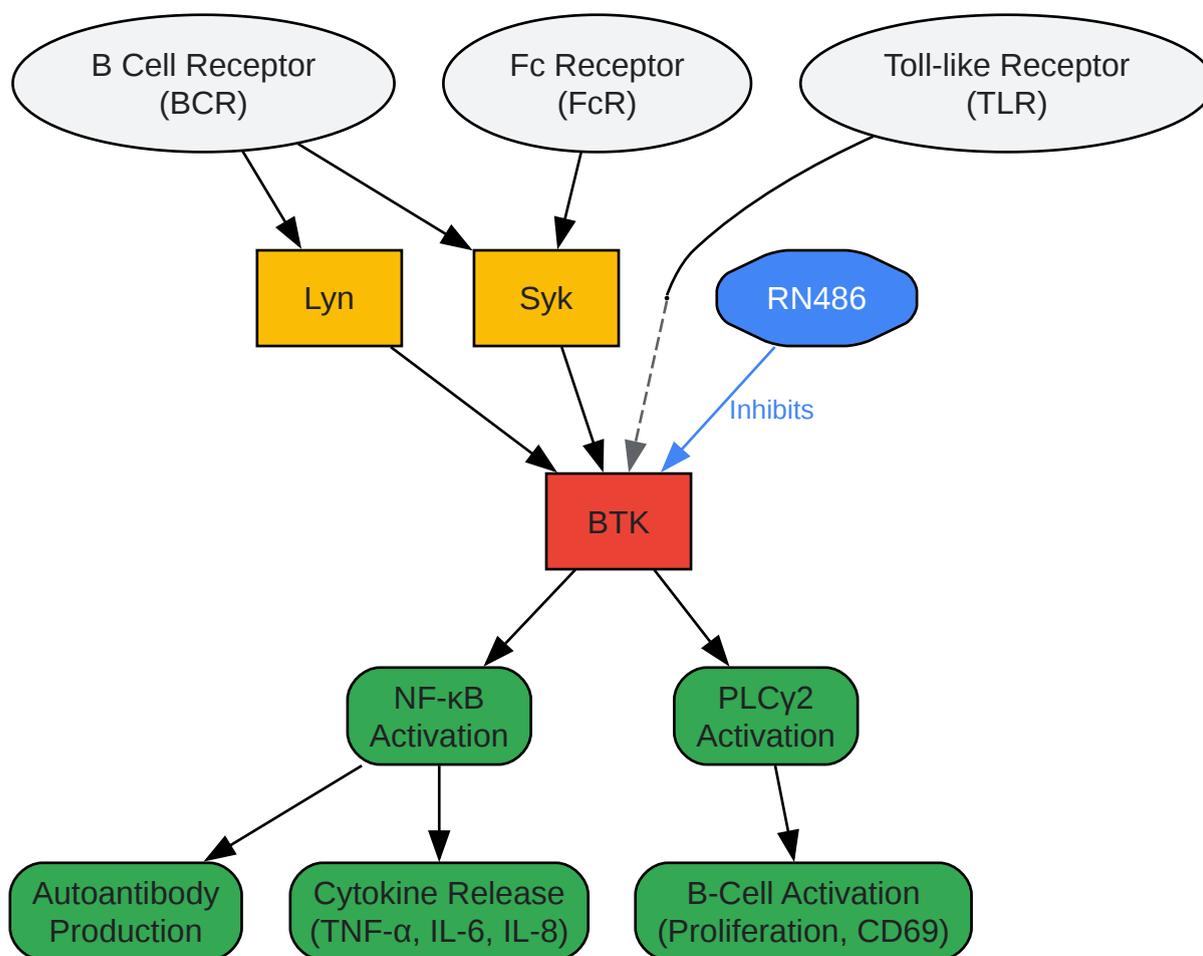
- **Objective:** To measure the inhibition of BTK kinase activity by **RN486**.
- **Method:** A fluorescence-based kinase assay (Caliper Life Sciences) was used. The reaction mixture included **human recombinant BTK (10 nM)**, **ATP (100 μM)**, and a **fluorescent-labeled peptide substrate (15 μM)** [4].
- **Procedure:** **RN486** was incubated with the reaction components at **30°C for 15 minutes**. The reaction was stopped with a termination buffer, and the product was quantified [4].
- **Analysis:**  $IC_{50}$  values were determined from the concentration-response curve of **RN486**.

## Cellular Cytotoxicity & Reversal Assay (MTT Assay)

- **Objective:** To determine if **RN486** can reverse multidrug resistance (MDR) in ABCB1-overexpressing cancer cells [5].
- **Cell Lines:** Typically uses paired cell lines like drug-sensitive **KB-3-1** and its resistant, ABCB1-overexpressing counterpart **KB-C2** [5].
- **Procedure:**
  - Cells are seeded in 96-well plates and incubated overnight.
  - **RN486** is added to wells **2 hours prior** to the addition of chemotherapeutic drugs (e.g., paclitaxel, doxorubicin).
  - After 68 hours of incubation, **MTT solution** is added and incubated for another 4 hours.
  - The formazan crystals formed are dissolved in **DMSO**, and the absorbance is measured at **570 nm** [5].
- **Analysis:** The  $IC_{50}$  of the chemotherapeutic drug, with and without **RN486**, is calculated. A decrease in the  $IC_{50}$  in the presence of **RN486** indicates reversal of MDR [5].

## BTK Signaling Pathway and RN486 Mechanism

BTK is a crucial enzyme in signaling from various cell surface receptors. The diagram below illustrates this pathway and where **RN486** acts.



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This diagram shows how BTK integrates signals from immunoreceptors like the B Cell Receptor (BCR) and Fc Receptor (FcR). **RN486** acts by directly inhibiting BTK, which in turn suppresses downstream pro-inflammatory processes [6] [4] [7].

## Role in Overcoming Multidrug Resistance in Cancer

A significant finding is **RN486**'s ability to reverse multidrug resistance (MDR) mediated by the ABCB1 transporter (P-glycoprotein) [5].

- **Mechanism:** **RN486** interacts with the **substrate-binding sites of ABCB1**, inhibiting its drug-efflux function without affecting its expression level. This increases the intracellular concentration of chemotherapeutic drugs like **paclitaxel** and **doxorubicin** in resistant cancer cells [5].

- **Experimental Evidence:** In reversal experiments, non-toxic concentrations of **RN486** significantly re-sensitized **ABCB1-overexpressing cells** to chemotherapeutic agents, as shown by a decrease in the IC<sub>50</sub> values in the MTT assay [5].

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## References

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